11-[2-(benzyloxy)phenyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-[2-(benzyloxy)phenyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their pharmacological properties, particularly as anxiolytics, hypnotics, and muscle relaxants . This specific compound features a unique structure that includes a benzyloxyphenyl group, which may contribute to its distinct pharmacological profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[2-(benzyloxy)phenyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of aminobenzophenones followed by cyclization reactions. For instance, the acylation of 5-chloro-2-(methylamino)benzophenone with bromoacetyl chloride in NMP, followed by an intramolecular cyclization reaction upon addition of ammonia in a methanol/water mixture, can yield the desired benzodiazepine structure .
Industrial Production Methods
Industrial production of benzodiazepines often employs continuous flow chemistry, which allows for efficient and scalable synthesis. This method involves the use of microreactors and automated systems to control reaction conditions precisely, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
11-[2-(benzyloxy)phenyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
11-[2-(benzyloxy)phenyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its anxiolytic, hypnotic, and muscle relaxant properties.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 11-[2-(benzyloxy)phenyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex. By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the compound’s anxiolytic, sedative, and muscle relaxant effects .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant effects.
Oxazepam: Used primarily for its anxiolytic properties.
Uniqueness
11-[2-(benzyloxy)phenyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its benzyloxyphenyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines .
Properties
Molecular Formula |
C31H32N2O3 |
---|---|
Molecular Weight |
480.6g/mol |
IUPAC Name |
9,9-dimethyl-6-(2-phenylmethoxyphenyl)-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C31H32N2O3/c1-4-28(35)33-25-16-10-9-15-23(25)32-24-18-31(2,3)19-26(34)29(24)30(33)22-14-8-11-17-27(22)36-20-21-12-6-5-7-13-21/h5-17,30,32H,4,18-20H2,1-3H3 |
InChI Key |
WNQIDTLMDJMSMG-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CC=C4OCC5=CC=CC=C5 |
Canonical SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CC=C4OCC5=CC=CC=C5 |
Origin of Product |
United States |
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